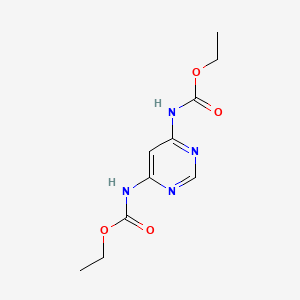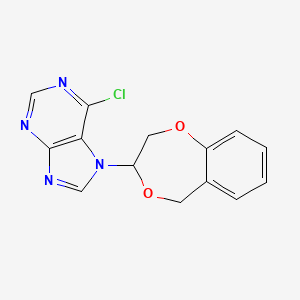
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chloro group at the 6th position and a benzodioxepin moiety at the 7th position of the purine ring. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
The synthesis of 6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine typically involves the Mitsunobu reaction. This reaction is carried out between 2,3-dihydro-1,4-benzodioxepin-3-methanol and 6-chloropurine under microwave-assisted conditions. The reaction proceeds through a formal 1,4-sulfur migration via two consecutive oxyranium and episulfonium rings, resulting in the desired product .
Analyse Chemischer Reaktionen
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products: The products formed from these reactions vary based on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the 6th position.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine involves its interaction with specific molecular targets and pathways. For instance, it has been observed to induce apoptosis in cancer cells by interfering with cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce cell death makes it a promising candidate for further research .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine can be compared with other purine derivatives, such as:
6-Chloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine: Similar structure but with a different substitution pattern.
2,6-Dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine: Contains additional chloro groups and a benzoxathiin moiety.
6-Bromo-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine: Similar structure with a bromo group instead of a chloro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzodioxepin moiety, which may contribute to its distinct biological activities.
Eigenschaften
CAS-Nummer |
918304-41-3 |
|---|---|
Molekularformel |
C14H11ClN4O2 |
Molekulargewicht |
302.71 g/mol |
IUPAC-Name |
6-chloro-7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine |
InChI |
InChI=1S/C14H11ClN4O2/c15-13-12-14(17-7-16-13)18-8-19(12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2 |
InChI-Schlüssel |
HKPGTIQMDVMDLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3C(=NC=N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


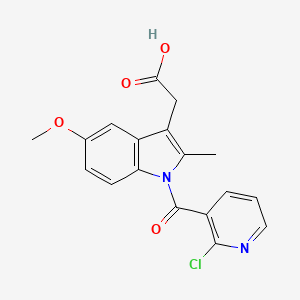

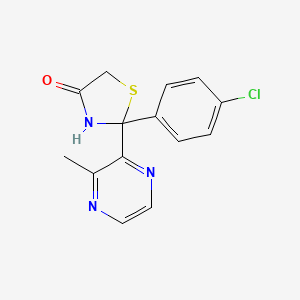
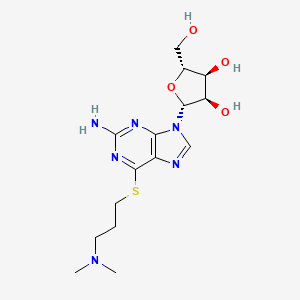

![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
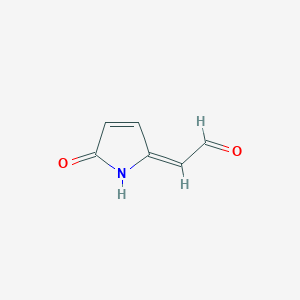
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
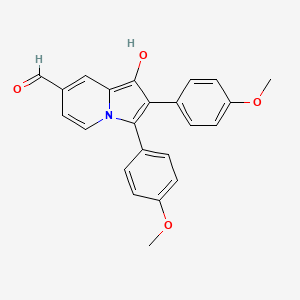
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)

![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)
